[(2H-1,3-benzodioxol-5-yl)methyl](butan-2-yl)amine hydrochloride
Description
(2H-1,3-Benzodioxol-5-yl)methylamine hydrochloride is a substituted phenethylamine derivative characterized by a benzodioxol moiety attached to a methylamine group, with a branched butan-2-yl substituent on the nitrogen atom. The benzodioxol group (a fused 1,3-dioxole and benzene ring) is a common pharmacophore in psychoactive compounds, contributing to receptor binding and metabolic stability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-9(2)13-7-10-4-5-11-12(6-10)15-8-14-11;/h4-6,9,13H,3,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKGAQXSXXURHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049678-13-8 | |
| Record name | 1,3-Benzodioxole-5-methanamine, N-(1-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride typically involves the reaction of a benzodioxole derivative with an appropriate amine under controlled conditions. One common method includes the use of catalytic hydrogenation to reduce the nitro group of a precursor compound, followed by amination to introduce the butan-2-yl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Alkylation and Amine Functionalization
The secondary amine group in (2H-1,3-benzodioxol-5-yl)methylamine participates in alkylation and acylation reactions. For example:
-
Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the tertiary amine derivative.
-
Acylation : Reacting with acetyl chloride produces the corresponding acetamide.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Tertiary amine | 78% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | Acetamide | 85% |
Hydrolysis and Degradation Pathways
The benzodioxole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the methylenedioxy group generates a catechol derivative and releases formaldehyde.
-
Basic Hydrolysis (NaOH, EtOH, 80°C): Similar degradation occurs but with slower kinetics.
Stability Data :
| Condition | Degradation Rate (t₁/₂) | Major Product |
|---|---|---|
| pH 1.0 | 2.4 hours | Catechol derivative |
| pH 13.0 | 8.1 hours | Catechol derivative |
Oxidation Reactions
The aliphatic chain attached to the amine is susceptible to oxidation:
-
KMnO₄ in H₂SO₄ : Oxidizes the butan-2-yl group to a ketone.
-
H₂O₂/Fe²⁺ (Fenton’s reagent) : Generates hydroxylated byproducts via radical intermediates.
Oxidation Outcomes :
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄/H₂SO₄ | Ketone | >90% |
| H₂O₂/Fe²⁺ | Hydroxylated derivatives | 60–70% |
Enantiomer Resolution
The chiral center in the butan-2-yl group allows for enantiomeric separation:
-
Chiral Tartaric Acid : Forms diastereomeric salts, enabling resolution via crystallization .
-
HPLC with Chiral Columns : Achieves >99% enantiomeric excess using cellulose-based stationary phases .
Resolution Efficiency :
| Method | Time (hours) | Purity (ee%) |
|---|---|---|
| Tartaric acid | 24 | 98% |
| Chiral HPLC | 1.5 | 99.5% |
Comparative Reactivity with Analogues
The benzodioxole moiety and amine side chain confer distinct reactivity compared to structurally similar compounds:
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to other bioactive molecules makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The benzodioxole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Industry
In the industrial sector, (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Methylenedioxyphenethylamine Hydrochloride
- Structure : 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine hydrochloride.
- Key Differences : Lacks the butan-2-yl group; instead, the amine is attached to a simple ethyl chain.
- Properties: Simpler structure with lower molecular weight (MW: 215.67 g/mol vs. target compound’s estimated MW: 257.76 g/mol). Known as a phenethylamine derivative with stimulant effects, though less potent than MDMA due to the absence of α-methyl and N-alkyl substituents .
- Synthesis : Prepared via reductive amination of 3,4-methylenedioxyphenylacetone, as described in .
MDMA Hydrochloride (1-(2H-1,3-Benzodioxol-5-yl)propan-2-ylamine)
- Structure : Features a propane backbone with an α-methyl group and N-methyl substitution.
- Key Differences : Shorter chain (propane vs. butane) and methyl vs. butan-2-yl substituent on the amine.
- Properties :
Compound 5c.HCl (2-(H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]ethan-1-amine Hydrochloride)
- Structure : Ethylamine backbone with a 4-chlorobenzyl group on the amine.
- Key Differences : Bulky 4-chlorophenyl substituent replaces the butan-2-yl group.
- Properties :
UWA-101 (2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine)
- Structure : Cyclopropylethyl chain and N-methyl substitution.
- the flexible butan-2-yl group.
- Properties: MW: 247.3 g/mol (free base).
2-(Methylamino)butane Hydrochloride
- Structure : Butan-2-ylmethylamine hydrochloride (lacks benzodioxol).
- Key Differences : Absence of the benzodioxol moiety eliminates aromatic interactions critical for CNS activity.
- Properties :
- MW: 139.63 g/mol.
- Used as a synthetic intermediate; minimal psychoactivity reported .
Biological Activity
(2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 249.35 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds similar to (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. A study reported IC50 values of 0.85 µM and 0.68 µM for related compounds against α-amylase, indicating strong inhibitory effects .
2. Anticancer Activity
Research has also indicated that benzodioxole derivatives exhibit anticancer properties. In vitro assays demonstrated that certain derivatives could inhibit cancer cell proliferation with IC50 values ranging from 26 to 65 µM across various cancer cell lines . The selectivity of these compounds towards cancer cells over normal cells suggests a favorable safety profile.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies suggest that benzodioxole derivatives can modulate neurotransmitter levels and exhibit antioxidant activities, which are beneficial in neurodegenerative conditions.
The biological activity of (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with a benzodioxole structure can inhibit key enzymes involved in metabolic pathways, such as α-amylase.
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing signaling pathways related to cancer cell growth and apoptosis.
Case Studies
Case Study 1: Antidiabetic Efficacy
In an experimental model using streptozotocin-induced diabetic mice, a related compound demonstrated a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This indicates potential therapeutic benefits for managing diabetes.
Case Study 2: Anticancer Potential
A series of benzodioxole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antidiabetic | Benzodioxole derivative (IIc) | 0.68 | Strong α-amylase inhibition |
| Anticancer | Benzodioxole derivatives | 26 - 65 | Effective against cancer cells |
| Neuroprotective | Benzodioxole analogs | Not specified | Potential antioxidant effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2H-1,3-benzodioxol-5-yl)methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via reductive amination or alkylation of the benzodioxolylmethyl precursor with 2-butylamine. For hydrochloride salt formation, the free base is treated with HCl gas or concentrated HCl in a solvent like ethanol or diethyl ether. Reaction optimization involves adjusting pH (acidic conditions favor salt formation), temperature (room temperature to 60°C), and stoichiometry (1:1 molar ratio of free base to HCl). Purity is enhanced via recrystallization from ethanol/water mixtures .
- Key Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–60°C |
| Solvent | Ethanol/water |
| Reaction Time | 2–6 hours |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- NMR : and NMR identify proton environments and carbon frameworks. For example, the benzodioxole protons resonate at δ 6.6–7.0 ppm, while the butylamine chain shows signals at δ 1.2–2.8 ppm .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. Programs like WinGX and ORTEP visualize anisotropic displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 266.12) .
Q. Why is the hydrochloride salt preferred over the free base in experimental settings?
- Methodology : Hydrochloride salts improve stability and solubility. The protonated amine resists oxidation and degradation, extending shelf life. For example, free bases of benzodioxole derivatives degrade within weeks, while hydrochlorides remain stable for years under inert storage .
Advanced Research Questions
Q. What challenges arise in purity analysis, and how are trace impurities quantified?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Mobile phases (e.g., acetonitrile/0.1% TFA) resolve polar byproducts like unreacted benzodioxole precursors .
- LC-MS : Identifies impurities via mass fragmentation (e.g., dimerization products at m/z > 500).
- Critical Parameter : Column temperature (25–40°C) and gradient elution (5–95% acetonitrile in 20 minutes) optimize resolution .
Q. How are reaction mechanisms probed for reductive amination steps in the synthesis?
- Methodology :
- Kinetic Studies : Monitoring intermediates via -NMR time-course experiments reveals rate-limiting steps (e.g., imine formation vs. reduction).
- Computational Modeling : DFT calculations (using Gaussian) predict transition states and activation energies for amine-alkylation steps .
Q. What crystallographic challenges occur during structure determination, and how are they resolved?
- Methodology :
- Disorder Modeling : SHELXL refines disordered solvent or counterion positions using PART instructions.
- Twinning : TWIN laws in SHELX handle pseudo-merohedral twinning common in benzodioxole derivatives .
Q. How is the compound’s structure-activity relationship (SAR) explored for biological targets?
- Methodology :
- Docking Studies : AutoDock Vina screens binding affinities to serotonin receptors (e.g., 5-HT), leveraging the benzodioxole moiety’s π-π interactions .
- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify IC values .
Q. How are contradictory spectral or crystallographic data reconciled?
- Methodology : Cross-validation using multiple techniques:
- NMR vs. X-ray : Discrepancies in proton assignments are resolved via NOESY (for spatial proximity) and HETCOR (for - correlations) .
- PLATON Checks : Validates crystallographic data for missed symmetry or voids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
